4-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine
Description
4-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine is a synthetic small molecule characterized by:
- Core structure: An imidazo[1,2-a]pyridine ring substituted with a methyl group at position 6.
- Functional groups: A phenylsulfonylmorpholine moiety attached at position 3 of the phenyl ring.
- Key features: The sulfonylmorpholine group enhances solubility and modulates target binding, while the methyl group on the imidazopyridine core may influence metabolic stability and selectivity.
This compound is of interest in medicinal chemistry due to the imidazopyridine scaffold’s prevalence in kinase inhibitors, GPCR modulators, and antiviral agents.
Properties
IUPAC Name |
4-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c1-14-4-3-7-20-13-17(19-18(14)20)15-5-2-6-16(12-15)25(22,23)21-8-10-24-11-9-21/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHQSWGYYWTEBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine typically involves multi-step reactions. One common method includes the reaction of 2-aminopyridine with acetophenones under oxidative conditions, often catalyzed by copper(I) iodide (CuI) in the presence of oxygen . Another approach involves the use of flavin and iodine to catalyze an aerobic oxidative C-N bond-forming process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine undergoes various chemical reactions, including:
Oxidation: Catalyzed by agents like iodine or other oxidizing agents.
Reduction: Typically involves reducing agents such as sodium borohydride.
Substitution: Commonly involves nucleophilic substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Iodine, oxygen, and flavin catalysts.
Reduction: Sodium borohydride, hydrogen gas with palladium catalysts.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold.
Scientific Research Applications
4-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in treating diseases like tuberculosis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Variations
The following compounds share structural or functional similarities with the target molecule:
1-(3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl)phenyl)-N-morpholine (cpd S5)
- Core : Imidazo[1,2-a]pyridine with a 4-chlorophenyl substituent at position 2.
- Absence of a sulfonyl group may reduce hydrogen-bonding capacity, impacting target affinity .
2-(4-((6-Iodoimidazo[1,2-a]pyridin-2-yl)carbamoyl)phenyl)-2-methylpropanoic acid (CLK Inhibitor T3)
- Core : Imidazo[1,2-a]pyridine with an iodo substituent at position 5.
- Functional groups: Carbamoylphenyl and methylpropanoic acid groups.
- Comparison: The carboxylic acid group enhances solubility but may limit blood-brain barrier penetration.
8-(Morpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
- Core : Triazolo[4,3-a]pyridine instead of imidazopyridine.
- Functional groups : Sulfonylmorpholine at position 7.
- Comparison: The triazolopyridine core may alter π-π stacking interactions in binding pockets.
2-[4-(Methylsulfinyl)phenyl]-3-(morpholin-4-ylmethyl)imidazo[1,2-a]pyrimidine
- Core : Imidazo[1,2-a]pyrimidine (vs. pyridine).
- Functional groups : Methylsulfinylphenyl and morpholinylmethyl groups.
- Sulfinyl group introduces chirality, complicating synthesis and purification .
Pharmacological and ADME Properties
Biological Activity
4-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by the presence of a sulfonamide group, a morpholine ring, and an imidazo[1,2-a]pyridine moiety. This article aims to provide a detailed overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine is , and it has a molecular weight of 425.54 g/mol. The structural components include:
- Sulfonamide Group : Known for its ability to interact with various biological targets.
- Morpholine Ring : Contributes to the compound's pharmacokinetic properties.
- Imidazo[1,2-a]pyridine Moiety : Associated with significant biological activities, including modulation of ion channels.
The biological activity of 4-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group can inhibit specific enzymes involved in disease pathways. For example, compounds with similar structures have shown efficacy in inhibiting kinases related to cancer progression.
- Receptor Modulation : The imidazo[1,2-a]pyridine structure is known for its ability to modulate receptors such as TRPM8, which plays a role in pain perception and thermosensation. This modulation may lead to therapeutic effects in conditions like inflammatory pain and neuropathic pain .
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this compound may also exhibit activity against various pathogens .
Case Studies and Experimental Data
Recent studies have explored the biological activity of compounds related to 4-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine. Below are key findings:
- TRPM8 Modulation : Research indicates that compounds containing imidazo[1,2-a]pyridine structures can modulate TRPM8 receptors effectively. This modulation is particularly relevant for developing treatments for chronic pain .
- Anticancer Potential : A study demonstrated that similar sulfonamide derivatives exhibited cytotoxic effects on cancer cell lines by inhibiting specific kinases involved in tumorigenesis .
Comparative Analysis
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(4-(6-methylimidazo[1,2-a]pyridin-3-yl)phenyl)naphthalene-1-sulfonamide | Imidazo[1,2-a]pyridine core | Anticancer activity | Different methyl substitution pattern |
| N-(4-(8-methylimidazo[1,2-a]pyridin-3-yl)phenyl)naphthalene-2-sulfonamide | Variation in sulfonamide position | Antimicrobial properties | Unique binding affinity profiles |
| 3-Methyl-N-(3-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)benzene-sulfonamide | Similar core structure | Antimicrobial effects | Enhanced solubility properties |
Potential Therapeutic Applications
Given its unique structure and biological activity, 4-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfonylmorpholine has potential applications in:
- Pain Management : Targeting TRPM8 receptors could provide new avenues for treating chronic pain conditions.
- Cancer Therapy : Inhibition of key kinases may lead to novel anticancer agents.
- Infectious Disease Treatment : Exploring its antimicrobial properties could yield effective treatments against resistant pathogens.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
